molecular formula C7H13ClN2O2 B1457424 8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride CAS No. 1408076-26-5

8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride

Cat. No.: B1457424
CAS No.: 1408076-26-5
M. Wt: 192.64 g/mol
InChI Key: SZZDWVJXBSMUQE-UHFFFAOYSA-N
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Description

8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound belongs to the spirocycle class, characterized by a unique spiro-connected bicyclic structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride can be achieved through various synthetic routes. One convenient method involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro . The reaction typically proceeds under controlled conditions, involving steps like nucleophilic substitution and cyclization to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized spirocyclic compounds .

Scientific Research Applications

8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: It is used in biochemical assays to investigate its interactions with biological macromolecules.

    Medicine: The compound is explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It finds applications in the development of new materials and as a precursor for the synthesis of industrial chemicals

Mechanism of Action

The mechanism of action of 8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride: This compound shares a similar spirocyclic core but has a benzyl group attached, which may impart different chemical and biological properties.

    8-Phenethyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one: Another spirocyclic compound with a phenethyl group, used in various chemical and biological studies.

    1-Oxa-3,8-diazaspiro[4.5]decan-2-one: A related compound with a different substitution pattern, affecting its reactivity and applications.

Uniqueness

8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride is unique due to its specific spirocyclic structure and the presence of oxygen and nitrogen atoms within the ring system. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-oxa-2,6-diazaspiro[4.5]decan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-6-9-7(2-4-11-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZDWVJXBSMUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-26-5
Record name 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride
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8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride
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8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride
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Reactant of Route 6
8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride

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